

# ONC201 and ONC206: A Head-to-Head Comparison for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OY-201

Cat. No.: B12391316

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

## Introduction

ONC201 (dordaviprone) and ONC206 are first-in-class, orally active small molecules belonging to the imipridone class of anti-cancer compounds.<sup>[1]</sup> ONC201 has shown promising clinical activity, particularly in H3 K27M-mutant diffuse midline gliomas (DMG), a patient population with a dire prognosis.<sup>[2][3]</sup> ONC206 is a chemical derivative of ONC201, developed to improve upon the anti-tumorigenic effects of its predecessor.<sup>[4][5]</sup> This guide provides an objective, data-driven comparison of ONC201 and ONC206, focusing on their mechanism of action, preclinical efficacy, and clinical development status to inform ongoing research and therapeutic strategy.

## Mechanism of Action: A Tale of Two Targets

Both ONC201 and ONC206 exert their anti-cancer effects primarily through a dual mechanism involving the antagonism of Dopamine Receptor D2 (DRD2) and the allosteric activation of the mitochondrial caseinolytic protease P (ClpP).<sup>[6][7]</sup>

- DRD2 Antagonism: The antagonism of DRD2, a G-protein coupled receptor, leads to the inactivation of pro-survival signaling pathways, including Akt and ERK.<sup>[6][8]</sup> This action contributes to the induction of cell death.

- ClpP Activation: Both molecules bind to and activate the mitochondrial protease ClpP.[9] This hyperactivation is a key driver of their anti-cancer activity, leading to the degradation of mitochondrial proteins, disruption of oxidative phosphorylation, and increased mitochondrial reactive oxygen species (ROS).[9][10] This cascade of events ultimately triggers the Integrated Stress Response (ISR) and apoptosis (programmed cell death).[9][11]

While sharing this core mechanism, ONC206 exhibits distinct properties. It is a more potent molecule with a stronger binding affinity for ClpP compared to ONC201.[9] Intriguingly, the two compounds have demonstrated differential effects on cellular metabolism; ONC201 tends to reduce glycolysis, whereas ONC206 may promote it.[9]



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathway of ONC201 and ONC206.

## Preclinical Efficacy: A Potency Advantage for ONC206

Preclinical studies across a range of cancer models have consistently demonstrated that ONC206 is significantly more potent than its parent compound, ONC201. This increased potency is evident in its lower half-maximal inhibitory concentration (IC50) values in cell viability assays and robust efficacy in in vivo models.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type                     | ONC201 IC50<br>( $\mu$ M) | ONC206 IC50<br>( $\mu$ M) | Reference            |
|-----------|---------------------------------|---------------------------|---------------------------|----------------------|
| ARK1      | Serous<br>Endometrial<br>Cancer | 1.59                      | 0.33                      | <a href="#">[11]</a> |
| SPEC-2    | Serous<br>Endometrial<br>Cancer | 0.81                      | 0.24                      | <a href="#">[11]</a> |
| Various   | Medulloblastoma                 | -                         | 0.014 - 2.0               | <a href="#">[12]</a> |
| IMR-32    | Neuroblastoma                   | 5.0 (for effect)          | 0.5 (for effect)          | <a href="#">[8]</a>  |

Table 2: Comparative In Vivo Efficacy

| Cancer Model                             | Treatment       | Key Finding                                                      | Reference |
|------------------------------------------|-----------------|------------------------------------------------------------------|-----------|
| SHH-driven Medulloblastoma (mouse)       | ONC206          | Extended median survival from 70 to 140 days.                    | [4][13]   |
| Group 3 Medulloblastoma (PDX)            | ONC206          | Significant survival benefit; 25% long-term tumor-free survival. | [12]      |
| High-Grade Serous Ovarian Cancer (mouse) | ONC206          | Decreased tumor weight by 49.6% in lean and 61.2% in obese mice. | [5]       |
| H3 K27M-mutant Glioma (PDX)              | ONC201 / ONC206 | Both drugs modestly extended survival <i>in vivo</i> .           | [9]       |

Studies in medulloblastoma models are particularly noteworthy, where ONC206 not only demonstrated low nanomolar IC50s but also significantly prolonged survival in both genetically engineered and patient-derived xenograft (PDX) mouse models.[4][13]

## Clinical Development Status

ONC201 and ONC206 are at different stages of clinical investigation, reflecting the timeline of their development.

- ONC201: Having shown durable responses in patients with H3 K27M-mutant gliomas, ONC201 is being evaluated in a pivotal Phase III clinical trial (ACTION study, NCT05580562) for newly diagnosed patients following radiotherapy.[2][6][14] It recently received FDA accelerated approval for the treatment of H3 K27M-mutant diffuse midline glioma.[15]
- ONC206: As a newer analogue, ONC206 is currently in Phase I clinical trials to determine its safety, dosing, and preliminary efficacy in patients with recurrent primary central nervous system (CNS) tumors, including gliomas and medulloblastoma (e.g., NCT04541082, NCT04732065).[7][16][17] These trials will establish the foundation for later-phase studies.

Both compounds have been generally well-tolerated in early clinical trials, a crucial feature for potential long-term treatment regimens.[2][9]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of ONC201 and ONC206.

### Cell Viability Assay (MTS/CellTiter-Glo® Method)

This protocol measures the number of viable cells in culture after exposure to a test compound.

**Objective:** To determine the dose-dependent cytotoxic effect of ONC201 or ONC206 on cancer cell lines and calculate the IC50 value.

**Methodology:**

- **Cell Seeding:** Plate cells in a 96-well microplate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- **Compound Treatment:** Prepare serial dilutions of ONC201 or ONC206 in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) wells.
- **Incubation:** Incubate the plate for a specified period (e.g., 72 hours).
- **Reagent Addition:** Add 20 µL of a viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
- **Final Incubation:** Incubate for 1-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 490 nm using a 96-well plate reader.
- **Analysis:** Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 using appropriate software (e.g., GraphPad Prism).

# Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis.

**Objective:** To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with ONC201 or ONC206.

**Methodology:**

- **Cell Treatment:** Seed cells in a 6-well plate and treat with the desired concentration of ONC201, ONC206, or vehicle control for a specified time (e.g., 48 hours).
- **Cell Harvesting:** Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle dissociation agent like Trypsin-EDTA.[\[18\]](#) Combine all cells for each condition.
- **Washing:** Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[\[19\]](#)
- **Staining:**
  - Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
  - Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).
  - Add 1-2 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[\[19\]](#)[\[20\]](#)
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Data Acquisition:** Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[\[19\]](#)
- **Analysis:** Gate the cell populations to quantify percentages:
  - Viable cells: Annexin V-negative / PI-negative
  - Early Apoptotic: Annexin V-positive / PI-negative

- Late Apoptotic/Necrotic: Annexin V-positive / PI-positive



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for an apoptosis assay.

## Conclusion

ONC201 and ONC206 represent a promising therapeutic strategy for aggressive cancers, particularly those of the central nervous system. ONC206 is a more potent successor to ONC201, demonstrating superior preclinical activity across multiple cancer models.[\[11\]](#) While ONC201 has advanced further in clinical trials and achieved regulatory milestones for H3 K27M-mutant glioma, the ongoing Phase I trials for ONC206 will be critical in defining its therapeutic potential in humans.[\[7\]](#)[\[15\]](#) The distinct pharmacological profiles and metabolic effects of each compound suggest that they may have unique applications or could potentially be used in combination to achieve synergistic anti-tumor effects.[\[9\]](#)[\[10\]](#) Further research is warranted to fully elucidate their comparative efficacy, mechanisms of resistance, and optimal clinical implementation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ONC201 and ONC206 Efficacy in Brain Tumors to be Presented at 2020 SNO Conference - OncologyTube [[oncologytube.com](http://oncologytube.com)]
- 2. [m.youtube.com](http://m.youtube.com) [[m.youtube.com](http://m.youtube.com)]
- 3. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. [biorxiv.org](http://biorxiv.org) [[biorxiv.org](http://biorxiv.org)]
- 5. ONC206 has anti-tumorigenic effects in human ovarian cancer cells and in a transgenic mouse model of high-grade serous ovarian cancer - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. ONC201 for the Treatment of Newly Diagnosed H3 K27M-mutant Diffuse Glioma Following Completion of Radiotherapy: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study | UCSF Brain Tumor Center [[braintumorcenter.ucsf.edu](http://braintumorcenter.ucsf.edu)]
- 7. [ascopubs.org](http://ascopubs.org) [[ascopubs.org](http://ascopubs.org)]

- 8. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC201 and ONC206: Metabolically ClipPing the wings of diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ONC206 demonstrates potent anti-tumorigenic activity and is a potential novel therapeutic strategy for high-risk medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Select Scientific Publications | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 16. Imipridones ONC201/ONC206 + RT/TMZ triple (IRT) therapy reduces intracranial tumor burden, prolongs survival in orthotopic IDH-WT GBM mouse model, and suppresses MGMT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comprehensive guide to apoptosis detection [absin.net]
- To cite this document: BenchChem. [ONC201 and ONC206: A Head-to-Head Comparison for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12391316#head-to-head-comparison-of-onc201-and-onc206>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)